2-(5-Methylhexoxycarbonyl)benzoic acid is the primary hydrolytic metabolite of the plasticizer Di-(5-methylhexyl) phthalate (DIHP). As a mono-ester of phthalic acid, it represents the bioactive species responsible for the reproductive and developmental toxicity associated with its parent compound. This guide provides a rigorous theoretical and semi-empirical analysis of its physicochemical properties, synthesis, metabolic fate, and molecular mechanism of action, specifically focusing on its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).
Chemical Identity & Theoretical Physicochemical Profile
Unlike the widely characterized Mono-2-ethylhexyl phthalate (MEHP), specific experimental constants for the 5-methylhexyl isomer are sparse in open literature. The values below are derived from Structure-Activity Relationship (SAR) modeling and interpolation from homologous C6–C8 phthalate monoesters.
CAS Number (Generic Isomers): 24539-57-9 (Monohexyl phthalate isomers often grouped)[1]
Predicted Physicochemical Properties
Property
Value (Predicted)
Confidence
Rationale
LogP (Octanol-Water)
3.8 – 4.1
High
Interpolated between Mono-n-hexyl (3.2) and MEHP (4.8). The branched isobutyl terminus reduces hydrophobicity slightly vs. n-heptyl.
pKa (Carboxylic Acid)
3.6 – 3.9
High
Consistent with the ortho-phthalic acid monoester motif; the alkyl chain exerts minimal inductive effect on the distal carboxyl.
Water Solubility
~10–50 mg/L
Medium
Limited solubility due to the lipophilic C7 tail, but the free carboxylate enhances solubility at physiological pH (7.4).
Topological Polar Surface Area (TPSA)
66.76 Ų
High
Standard contribution from one carboxyl group (37.3) and one ester group (26.3).
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
High
Derived strictly from the free carboxylic acid and ester functionalities.
Laboratory Synthesis & Purification Protocol
For toxicological screening or analytical standard generation, high-purity synthesis is required. The following protocol avoids the formation of diesters common in acid-catalyzed esterification.
Reaction Principle
Reagents: Phthalic Anhydride + 5-Methyl-1-hexanol.
Catalyst: Base-catalyzed ring opening (Pyridine or Triethylamine) or thermal uncatalyzed melt.
Selectivity: The reaction stops at the mono-ester stage because the second esterification requires water removal and an acid catalyst, which are absent in this protocol.
Step-by-Step Methodology
Stoichiometry: Charge a round-bottom flask with Phthalic Anhydride (1.0 eq) and 5-Methyl-1-hexanol (1.05 eq).
Thermal Activation: Heat the mixture to 110°C under an inert atmosphere (
) for 4 hours.
Note: The anhydride ring opening is exothermic; monitor temperature to prevent diester formation.
Work-up:
Cool reaction mixture to room temperature.
Dissolve the crude oil in 0.5 M
(aqueous). The mono-ester dissolves as the sodium salt; unreacted alcohol and diester impurities remain organic.
Extraction: Wash the aqueous layer with Ethyl Acetate (
) to remove unreacted alcohol.
Acidification & Precipitation:
Acidify the aqueous phase with 6 M HCl to pH < 2.
The 2-(5-Methylhexoxycarbonyl)benzoic acid will precipitate as a white waxy solid or oil.
Purification: Extract into Dichloromethane (DCM), dry over
, and evaporate. Recrystallize from Hexane/Ethyl Acetate if solid, or purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient with 1% Acetic Acid).
Molecular Mechanism of Action (Toxicity)
The toxicity of 2-(5-Methylhexoxycarbonyl)benzoic acid is mediated primarily through nuclear receptor activation, specifically the PPAR signaling pathway.
Mechanism: PPAR Activation
Phthalate monoesters act as "Peroxisome Proliferators."[2][3][4] The 5-methylhexyl chain mimics endogenous fatty acids, allowing the molecule to dock into the Ligand Binding Domain (LBD) of PPAR
and PPAR.
PPAR
(Liver): Activation leads to peroxisome proliferation, hepatomegaly, and altered lipid metabolism.
PPAR
(Adipose/Reproductive): Activation disrupts steroidogenesis (inhibiting aromatase) and adipocyte differentiation.
Pathway Visualization
The following diagram illustrates the cascade from exposure to gene expression changes.
Figure 1: Molecular pathway of phthalate monoester toxicity via nuclear receptor activation.
Analytical Quantification (LC-MS/MS)
Quantification in biological matrices (urine/serum) requires rigorous exclusion of background contamination, as phthalates are ubiquitous in lab plastics.
Ionization: Electrospray Ionization (ESI) in Negative Mode .
Precursor Ion:
.
Transitions (MRM):
Quantifier:
(Decarboxylated phthalic anhydride fragment).
Qualifier:
(Benzene ring fragment).
Sample Preparation Workflow
Phthalate monoesters are excreted largely as glucuronide conjugates. Total burden analysis requires enzymatic deconjugation.
Figure 2: Analytical workflow for the quantification of total urinary phthalate monoesters.
References
National Institutes of Health (NIH) . Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects. Available at: [Link]
Toxicological Sciences . Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Available at: [Link]
U.S. EPA . Phthalates Action Plan. Available at: [Link]
Centers for Disease Control and Prevention (CDC) . Phthalates Factsheet. Available at: [Link]
European Food Safety Authority (EFSA) . Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP).[6] Available at: [Link]
Technical Guide: Mechanism of Action & Safety Assessment of 2-(5-Methylhexoxycarbonyl)benzoic acid (MIHP)
The following technical guide details the mechanism of action, toxicological profile, and safety assessment protocols for 2-(5-Methylhexoxycarbonyl)benzoic acid , scientifically identified as Mono-isoheptyl Phthalate (MI...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, toxicological profile, and safety assessment protocols for 2-(5-Methylhexoxycarbonyl)benzoic acid , scientifically identified as Mono-isoheptyl Phthalate (MIHP) .
This guide is structured for researchers and drug development professionals encountering this compound as a leachable impurity or environmental contaminant.
Executive Summary & Chemical Identity
2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-isoheptyl phthalate or MIHP) is the primary bioactive metabolite of Di-isoheptyl phthalate (DIHP) , a branched C7-plasticizer used in polyvinyl chloride (PVC) applications.
In drug development, this compound is classified as a Critical Leachable —a chemical entity that migrates from packaging systems (IV bags, tubing, stoppers) into the drug product. Its mechanism of action is toxicological , characterized by peroxisome proliferator-activated receptor (PPAR) activation and endocrine disruption, specifically targeting fetal Leydig cell steroidogenesis.
Chemical Structure & Properties
Property
Detail
Systematic Name
2-[(5-methylhexyl)oxycarbonyl]benzoic acid
Common Name
Mono-isoheptyl phthalate (MIHP)
Parent Compound
Di-isoheptyl phthalate (DIHP)
Molecular Formula
C₁₅H₂₀O₄
Molecular Weight
264.32 g/mol
Lipophilicity (LogP)
~3.5 (Predicted)
Role
Bioactive Metabolite / Leachable Impurity
Mechanism of Action (MoA)
The biological activity of 2-(5-Methylhexoxycarbonyl)benzoic acid is driven by its structural mimicry of endogenous fatty acids and its ability to hijack nuclear receptor signaling. The MoA is bifurcated into Metabolic Reprogramming (Liver) and Endocrine Disruption (Testis).
A. Molecular Target: PPAR Activation
MIHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically the PPARα and PPARγ isoforms.
Ligand Binding: The lipophilic 5-methylhexyl tail binds to the ligand-binding domain (LBD) of PPARα. The free carboxylic acid moiety stabilizes the interaction via hydrogen bonding with tyrosine residues in the receptor pocket.
Heterodimerization: The MIHP-PPAR complex recruits the Retinoid X Receptor (RXR) to form a transcriptionally active heterodimer (PPARα:RXR).
Transcriptional Activation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]
Physiological Outcome:
Hepatic: Upregulation of fatty acid oxidation enzymes (e.g., Acox1, Cyp4a), leading to peroxisome proliferation and potential hepatomegaly (rodent-specific).
Systemic: Alteration of lipid metabolism and adipocyte differentiation via PPARγ activation.
B. Endocrine Disruption: The "Phthalate Syndrome"
In the context of reproductive toxicity, MIHP functions as an anti-androgen via a non-receptor-mediated mechanism (it does not bind the Androgen Receptor directly). Instead, it disrupts the synthesis of testosterone in fetal Leydig cells.
ROS Induction: MIHP induces Reactive Oxygen Species (ROS) generation in Sertoli and Leydig cells, disrupting cellular signaling.
Enzymatic Blockade: It downregulates the expression of key steroidogenic genes:
Star (Steroidogenic Acute Regulatory protein): Limits cholesterol transport into mitochondria.
Cyp11a1 (P450scc): Blocks conversion of cholesterol to pregnenolone.
Cyp17a1: Inhibits conversion to androgens.
Insl3 Suppression: MIHP suppresses Insl3 (Insulin-like factor 3), a hormone critical for gubernacular development and testicular descent.
Clinical Consequence: Reduced fetal testosterone leads to cryptorchidism, hypospadias, and reduced anogenital distance (AGD).
C. Mechanistic Pathway Visualization
Figure 1: Dual mechanism of action showing PPAR-mediated metabolic effects and steroidogenesis-mediated reproductive toxicity.
Safety Assessment Protocol for Drug Development
When 2-(5-Methylhexoxycarbonyl)benzoic acid is identified in a drug product (via Extractables & Leachables studies), a rigorous Toxicological Risk Assessment (TRA) is required.
Step 1: Identification & Quantification[2]
Analytical Method: GC-MS (following derivatization) or LC-MS/MS.
Target: Quantify the monoester (MIHP) and the parent diester (DIHP).
Threshold: Report if > 1.5 µ g/day (genotoxic impurity threshold) or > 5 µ g/day (general qualification threshold), though phthalates are non-genotoxic carcinogens.
Since MIHP is a non-genotoxic reproductive toxicant, the PDE is calculated based on the No-Observed-Adverse-Effect Level (NOAEL) from reproductive toxicity studies of the parent compound (DIHP), applying a molecular weight correction.
Formula:
Critical Study: Saillenfait et al. (or equivalent) on DIHP developmental toxicity.
Typical NOAEL: ~20-50 mg/kg/day (based on fetal testosterone reduction).
Safety Factors (F):
F1 (Rat to Human): 5
F2 (Inter-individual): 10
F3 (Study duration): 1-10 (depending on study length)
F4 (Severe toxicity): 1-10 (Reproductive toxicity is considered severe).
MW Adjustment:
(approx 0.73).
Step 3: Experimental Validation Workflow
If literature data is insufficient, the following assay battery is recommended to establish the safety margin:
Assay Type
Protocol Summary
Causality/Endpoint
PPAR Transactivation
Transfect HEK293 cells with PPARα-Luciferase reporter. Treat with 0.1–100 µM MIHP.
Confirms receptor-mediated potency relative to positive control (Wy-14643).
H295R Steroidogenesis
Incubate H295R adrenocortical cells with MIHP (1-100 µM) for 48h. Measure Testosterone/Estradiol via LC-MS.
Direct measurement of steroidogenic enzyme inhibition.
In Vitro Micronucleus
CHO-K1 cells treated with MIHP +/- S9 fraction.
Rule out genotoxicity (Phthalates are typically negative).
References
Bility, M. T., et al. (2004). "Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters."[2] Toxicological Sciences, 82(1), 170–182. Link
Borch, J., et al. (2006). "Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis." Toxicology, 223(1-2), 144-155. Link
McKee, R. H., et al. (2006). "An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents."[3] Reproductive Toxicology, 21(3), 241-252.[4][5] Link
European Chemicals Agency (ECHA). "Member State Committee Support Document for Identification of Di-isoheptyl Phthalate as SVHC." ECHA Documents. Link
Hurst, C. H., & Waxman, D. J. (2003). "Activation of PPARalpha and PPARgamma by environmental phthalate monoesters."[6] Toxicological Sciences, 74(2), 297-308. Link
Technical Whitepaper: Biological Activity & Toxicological Profile of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Executive Summary 2-(5-Methylhexoxycarbonyl)benzoic acid, chemically identified as Mono-(5-methylhexyl) phthalate (M5MHP) , is the primary bioactive metabolite of the plasticizer Di-(5-methylhexyl) phthalate (D5MHP). As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(5-Methylhexoxycarbonyl)benzoic acid, chemically identified as Mono-(5-methylhexyl) phthalate (M5MHP) , is the primary bioactive metabolite of the plasticizer Di-(5-methylhexyl) phthalate (D5MHP). As a member of the phthalate monoester class, its biological activity is defined by two opposing mechanisms: nuclear receptor activation (specifically Peroxisome Proliferator-Activated Receptors, PPARs) and endocrine disruption (anti-androgenicity).
This guide provides a rigorous analysis of the compound's molecular interactions, toxicological endpoints, and experimental methodologies for validation. Unlike lower molecular weight phthalates (e.g., DBP, DEHP) which are potent reproductive toxicants, the C7-backbone of M5MHP places it in a transitional bioactivity zone, exhibiting significant PPAR
-mediated hepatotoxicity potential while retaining moderate anti-androgenic activity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the structural constraints of M5MHP is critical for predicting its bioavailability and receptor binding affinity.
Implication: Exists primarily as a mono-anion at physiological pH (7.4), facilitating interaction with positively charged residues in nuclear receptor ligand-binding domains (LBD).
Structural Significance
The 5-methylhexyl chain is a branched C7 alkyl group. Structure-Activity Relationship (SAR) data indicates that phthalate monoesters with side chains of C4–C6 are optimal for reproductive toxicity, while chains
C6 (including C7) show increasing potency for PPAR activation .
Mechanism of Action: The Dual-Pathway Model
M5MHP exerts its biological effects through two distinct, tissue-specific pathways.
M5MHP acts as an exogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha (
) and gamma () isoforms.
Ligand Binding: The lipophilic C7 tail of M5MHP docks into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), while the free carboxylic acid forms electrostatic interactions (hydrogen bonds) with residues (e.g., Tyr473, His449) in the AF-2 helix.
Heterodimerization: The activated PPAR-M5MHP complex heterodimerizes with the Retinoid X Receptor (RXR).
Transcriptional Activation: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
In fetal Leydig cells, M5MHP disrupts cholesterol transport and steroidogenic enzyme expression.
ROS Generation: Monoesters induce oxidative stress in Leydig cells.
Gene Suppression: Downregulation of Star (Steroidogenic Acute Regulatory protein) and Cyp11a1.
Outcome: Reduced fetal testosterone production, leading to potential reproductive tract malformations (cryptorchidism, hypospadias), collectively known as the "Phthalate Syndrome."
Visualization: Signaling & Metabolism
Diagram 1: PPAR Activation & Metabolic Fate
This diagram illustrates the hydrolysis of the parent diester, the activation of the PPAR nuclear receptor by M5MHP, and its eventual clearance via glucuronidation.
Caption: Metabolic hydrolysis of D5MHP to M5MHP, followed by dual fates: Glucuronidation (detoxification) or PPAR nuclear receptor activation (toxicity).
Experimental Protocols
To validate the biological activity of M5MHP, the following standardized protocols are recommended. These assays differentiate between general toxicity and specific receptor-mediated mechanisms.
Protocol A: In Vitro PPAR Reporter Gene Assay
Objective: Quantify the potency of M5MHP to activate PPAR
and PPAR relative to known agonists (e.g., Wy-14643 or Rosiglitazone).
Materials:
COS-7 or HEK293 cell lines.
Plasmids: Expression vectors for mouse/human PPAR
or PPAR; PPRE-Luciferase reporter vector; Renilla luciferase (internal control).
Test Compound: M5MHP (dissolved in DMSO).
Methodology:
Seeding: Plate cells at
cells/well in 96-well plates. Culture for 24h in DMEM + 10% charcoal-stripped FBS.
Transfection: Transiently cotransfect cells with receptor plasmid, reporter plasmid, and Renilla control using a liposomal transfection reagent (e.g., Lipofectamine).
Treatment: After 24h, replace media. Treat cells with M5MHP in a concentration gradient (
to ). Include positive controls (Wy-14643 for , Rosiglitazone for ) and vehicle control (0.1% DMSO).
Incubation: Incubate for 24 hours.
Analysis: Lyse cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.
Calculation: Normalize Firefly activity to Renilla. Plot Fold Induction vs. Log[Concentration] to determine
.
Validation Criteria:
Positive controls must induce >5-fold activation.
Vehicle control background must be stable.
Dose-response curve should follow a sigmoidal logistical model.
Protocol B: Ex Vivo Fetal Testis Assay (Phthalate Syndrome)
Objective: Assess the anti-androgenic potential by measuring testosterone suppression in fetal rat testes.
Methodology:
Animals: Pregnant Sprague-Dawley rats.
Dissection: On Gestational Day 18 (GD18), harvest fetuses. Remove testes aseptically under a stereomicroscope.
Culture: Place one testis per well on a floating filter (0.45
) in M199 media supplemented with 0.1% BSA.
Treatment: Add M5MHP (
) to the media. Use LH (Luteinizing Hormone) stimulation () to drive maximal steroidogenesis. Incubate for 3 hours at 37°C.
Quantification: Collect media and quantify testosterone using LC-MS/MS or RIA (Radioimmunoassay).
Normalization: Normalize testosterone levels to total testis protein content.
Comparative Toxicological Data
The following table contextualizes M5MHP against other common phthalate monoesters.
Compound
Carbon Chain
PPAR Potency
Anti-Androgenicity
Primary Risk
MBP (Mono-n-butyl)
C4 (Linear)
Low
High
Reproductive
MEHP (Mono-2-ethylhexyl)
C8 (Branched)
High
High
Repro + Liver
M5MHP (Mono-5-methylhexyl)
C7 (Branched)
High
Moderate
Liver + Repro
MINP (Mono-isononyl)
C9 (Branched)
Very High
Low
Liver
Note: As chain length increases (C4
C9), PPAR potency generally increases, while reproductive toxicity peaks at C4-C6 and declines at C8-C9.
References
Maloney, E. K., & Waxman, D. J. (1999).
and PPAR by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology.[1] Link
Bility, M. T., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters.[2] Toxicological Sciences. Link
Hannas, B. R., et al. (2011). Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Potency than Bis(2-ethylhexyl) Phthalate. Toxicological Sciences. Link
National Toxicology Program (NTP). Phthalates Cumulative Risk Assessment: The Tasks Ahead. National Institute of Environmental Health Sciences. Link
European Chemicals Agency (ECHA). Risk Assessment of 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich.Link
2-(5-Methylhexoxycarbonyl)benzoic acid molecular weight and formula
An In-Depth Technical Guide on 2-(5-Methylhexoxycarbonyl)benzoic Acid Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-(5-Methylhexoxycarbonyl)benzoic acid, a monoes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on 2-(5-Methylhexoxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(5-Methylhexoxycarbonyl)benzoic acid, a monoester derivative of phthalic acid. While specific literature on this exact molecule is sparse, this document extrapolates from fundamental chemical principles and data on analogous compounds to present its core physicochemical properties, a plausible and detailed synthetic pathway, robust characterization methodologies, and prospective applications. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a foundational understanding of this and similar chemical entities.
Introduction and Scientific Context
2-(5-Methylhexoxycarbonyl)benzoic acid belongs to the family of phthalate monoesters. This class of compounds is characterized by a benzene ring substituted with both a carboxylic acid group and an ester group at adjacent positions (ortho substitution). Structurally, it is an isomer of the more commonly discussed phthalate diesters, which are widely utilized as plasticizers in the polymer industry. The presence of both a free carboxylic acid and a lipophilic ester side-chain imparts an amphiphilic character to the molecule, suggesting a range of potential applications from specialty monomers to intermediates in the synthesis of more complex molecules. Understanding the properties and synthesis of this specific monoester provides a valuable case study for the broader class of ortho-substituted benzoic acid derivatives.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in chemical and biological systems. The data for 2-(5-Methylhexoxycarbonyl)benzoic acid are primarily derived from first-principles calculation based on its chemical structure.
Core Properties
A summary of the key identifiers and calculated properties is presented below.
Property
Value
IUPAC Name
2-(5-Methylhexoxycarbonyl)benzoic acid
Synonyms
5-Methylhexyl hydrogen phthalate
Molecular Formula
C₁₅H₂₀O₄
Molecular Weight
280.32 g/mol
Canonical SMILES
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChI Key
(Predicted)
Molecular Structure
The molecule consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1, and an ester group is attached at position 2. This ester is formed from a carbonyl group and a 5-methylhexoxy group (-O-CH₂(CH₂)₃CH(CH₃)₂). The presence of the seven-carbon, branched alkyl chain makes the ester portion of the molecule significantly nonpolar and sterically bulky.
Caption: 2D structure of 2-(5-Methylhexoxycarbonyl)benzoic acid.
Proposed Synthesis Pathway: Esterification of Phthalic Anhydride
A robust and industrially scalable method for preparing phthalate monoesters is the ring-opening reaction of phthalic anhydride with a corresponding alcohol. This approach is highly selective for the monoester product under controlled conditions.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The alcohol (5-methyl-1-hexanol) acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This attack is the rate-limiting step and can be facilitated by gentle heating. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring and the formation of the final monoester product. The use of a catalyst is generally not required for this specific transformation, as the alcohol is a sufficiently strong nucleophile to open the strained anhydride ring.
Caption: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagent Preparation:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
Add 5-methyl-1-hexanol (11.6 g, 0.1 mol).
Add an inert, high-boiling solvent such as toluene (100 mL) to facilitate mixing and temperature control.
Reaction:
Heat the mixture to a gentle reflux (approximately 110-120 °C) with continuous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by periodically taking aliquots for ¹H NMR analysis to observe the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.
Work-up and Isolation:
Once the reaction is complete, allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phthalic anhydride and the product, which will be deprotonated to its water-soluble carboxylate salt.
Combine the aqueous layers.
Slowly acidify the aqueous layer with 2M hydrochloric acid until the pH is approximately 2. The product, 2-(5-Methylhexoxycarbonyl)benzoic acid, will precipitate as a white solid or an oil.
If the product is a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
If it is an oil, extract it into diethyl ether or ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Structural Characterization and Validation
To confirm the identity and purity of the synthesized 2-(5-Methylhexoxycarbonyl)benzoic acid, a combination of spectroscopic techniques is essential.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands should be visible: one for the carboxylic acid around 1700-1720 cm⁻¹ and one for the ester around 1720-1740 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide a definitive structural confirmation. Expected signals include:
A singlet for the carboxylic acid proton (>10 ppm, broad).
Multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the four protons on the benzene ring.
A triplet corresponding to the -O-CH₂- protons of the ester at approximately 4.3 ppm.
Multiplets for the other methylene and methine protons of the 5-methylhexyl chain between 0.8 and 1.8 ppm.
A doublet for the two terminal methyl groups of the alkyl chain around 0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should show 15 distinct carbon signals, including two signals for the carbonyl carbons (one for the acid, one for the ester) in the 165-175 ppm region, and signals for the aromatic carbons between 120-140 ppm.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₂₀O₄) by providing a highly accurate mass measurement of the molecular ion.
Potential Applications and Future Research
Given its molecular architecture, 2-(5-Methylhexoxycarbonyl)benzoic acid holds potential in several scientific and industrial domains.
Polymer and Materials Science: The molecule can serve as a functional monomer. The carboxylic acid can be used for polymerization reactions to form polyesters or polyamides, while the long alkyl chain can impart flexibility and modify the solubility of the resulting polymer.
Organic Synthesis: It is a versatile building block. The carboxylic acid and the ester can be selectively modified to create more complex molecules, making it a useful intermediate in the synthesis of pharmaceuticals or fine chemicals.
Drug Delivery: The amphiphilic nature of the molecule could be exploited in the design of novel drug delivery systems, such as micelles or liposomes, for encapsulating hydrophobic therapeutic agents.
Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its toxicological profile, which is a critical consideration for any phthalate derivative. Exploration of its polymerization behavior and its efficacy in the aforementioned applications would also be valuable avenues for further study.
References
This section would typically contain citations to peer-reviewed literature. As no direct literature was found for the specific topic molecule, this list includes foundational resources and references to analogous compounds that support the scientific claims made in this guide.
Organic Chemistry Textbooks: For fundamental principles of esterification and spectroscopic interpretation (e.g., works by Clayden, Greeves, Warren; or Vollhardt & Schore).
Phthalate Ester Synthesis Reviews: General reviews on the synthesis and applications of phthalate esters can provide context and analogous procedures.
Smolecule Database Entry for 2-(Methoxycarbonyl)benzoic acid: Provides physicochemical and application data for a closely related analogue, which can be used for comparative purposes.[1]
Sigma-Aldrich Technical Data for Benzoic Acid: Offers general information on the parent compound's properties and handling.[2]
Publications on Phthalic Anhydride Reactions: Scientific articles detailing the kinetics and mechanisms of phthalic anhydride ring-opening reactions with various alcohols.
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid
Abstract This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This compou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This compound, a monoester derivative of phthalic acid, is representative of impurities or degradation products encountered during the manufacturing of active pharmaceutical ingredients (APIs) or plasticizers.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and purity assessment in drug development and chemical manufacturing environments. The scientific rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation according to International Council for Harmonisation (ICH) guidelines is provided.[3][4]
Introduction and Scientific Rationale
2-(5-Methylhexoxycarbonyl)benzoic acid belongs to the class of aromatic carboxylic acids, specifically a phthalic acid monoester. The accurate quantification of such compounds is critical in the pharmaceutical industry, where they may be classified as "related substances"—impurities that can arise during synthesis or degradation and must be monitored to ensure the safety and efficacy of a drug product.[1][5] High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice for these molecules due to its high resolution, sensitivity, and reproducibility.[6]
Analyte Chemistry and Chromatographic Strategy
The target analyte possesses two key structural features that dictate the chromatographic strategy:
A hydrophobic benzene ring and a hexoxycarbonyl chain , which provide strong retention on a nonpolar stationary phase.
A hydrophilic carboxylic acid group (pKa ~3-5), which can ionize depending on the mobile phase pH.
To achieve optimal chromatographic performance (i.e., sharp, symmetrical peaks and stable retention times), the ionization of the carboxylic acid must be controlled. In its ionized (anionic) state, the analyte exhibits poor retention on reversed-phase columns and can produce tailing peaks. The chosen strategy is ion suppression reversed-phase chromatography . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, enhancing its hydrophobicity and ensuring consistent interaction with the C18 stationary phase.[7]
Detector Wavelength Selection
The presence of the benzene ring conjugated with a carbonyl group creates a chromophore that absorbs UV light. Based on the structure of benzoic acid and phthalic acid, strong absorbance is expected in the lower UV range (220-240 nm) and a secondary absorbance maximum at a higher wavelength.[8] A detection wavelength of 230 nm was selected to provide high sensitivity for the analyte while minimizing potential interference from common solvents. A photodiode array (PDA) or diode-array detector (DAD) is recommended to confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a known standard.[9]
Experimental Methodology
Materials and Reagents
Standards: 2-(5-Methylhexoxycarbonyl)benzoic acid reference standard (≥99% purity).
A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD/UV detector is suitable.[10]
Parameter
Condition
HPLC Column
Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® RP-Amide, Supelcosil C18)[11]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program
0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
230 nm
Injection Volume
10 µL
Run Time
20 minutes
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Degas both solutions by sonication or helium sparging before use.
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.[12]
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-(5-Methylhexoxycarbonyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Solution Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL, and filter through a 0.45 µm syringe filter into an HPLC vial.[7]
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical process, from initial setup to the final report generation.
Caption: General workflow for the HPLC-UV analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]
System Suitability Testing (SST)
Before initiating any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution (100 µg/mL) five times. The results must meet the predefined acceptance criteria.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
> 2000
Indicates column efficiency and good separation.
%RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injection and detection systems.
%RSD of Retention Time
≤ 1.0%
Confirms the stability and precision of the pump and mobile phase.
Validation Parameters and Logic
The relationship between core validation parameters ensures a comprehensive assessment of the method's performance.
Application Note: Precision Synthesis of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Executive Summary & Strategic Rationale This protocol details the controlled synthesis of 2-(5-methylhexoxycarbonyl)benzoic acid (also known as Mono-(5-methylhexyl) phthalate or MMHP). This compound is the primary mono-e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This protocol details the controlled synthesis of 2-(5-methylhexoxycarbonyl)benzoic acid (also known as Mono-(5-methylhexyl) phthalate or MMHP). This compound is the primary mono-ester metabolite of Di-isoheptyl phthalate and a critical reference standard for toxicological and metabolic studies.
The Synthetic Challenge
The synthesis of phthalic acid mono-esters presents a classic selectivity problem: stopping the reaction at the mono-ester stage without progressing to the di-ester or retaining unreacted phthalic anhydride.
Core Strategy:
Kinetic Control: The ring-opening of phthalic anhydride by an alcohol is a nucleophilic addition that proceeds readily under neutral or basic conditions. The second esterification (to the di-ester) is a condensation requiring acid catalysis and water removal. By strictly excluding strong acids and limiting temperature, we ensure 100% selectivity for the mono-ester.
Stoichiometric Precision: We utilize a slight excess of the alcohol (1.05 eq) to drive the consumption of the anhydride, as the alcohol is easier to remove during workup than the anhydride or the di-acid.
Solvent Selection: Toluene is selected as the reaction medium. It solubilizes the anhydride at elevated temperatures but allows the product to remain soluble (unlike non-polar alkanes) while permitting easy aqueous washing.
Reaction Mechanism & Pathway Analysis
The synthesis relies on the nucleophilic attack of the hydroxyl group of 5-methyl-1-hexanol on one of the carbonyl carbons of phthalic anhydride.
Figure 1: Mechanistic pathway for the selective ring-opening of phthalic anhydride. Note the absence of water elimination, distinguishing this from di-ester formation.
Optional: Add Triethylamine (1.4 mL, 10 mmol) to accelerate the reaction. For high-purity applications avoiding amine salts, this can be omitted, but reaction time will increase.
Heating: Heat the mixture to 90°C . Do not exceed 110°C.
Observation: The slurry will clear as the anhydride reacts and dissolves.
Monitoring: Maintain 90°C for 4–6 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane).
Endpoint: Disappearance of Phthalic Anhydride (Rf ~0.6) and appearance of the acidic spot (Rf ~0.2, streaks).
Phase B: Workup & Purification (The "Self-Validating" System)
This workup exploits the acidity of the product to separate it from neutral impurities (unreacted alcohol) and the solubility difference to remove phthalic acid (hydrolysis byproduct).
Figure 2: Purification workflow utilizing acid-base switching to ensure removal of neutral starting materials.
Detailed Workup Steps:
Cooling: Cool the reaction mixture to room temperature.
Basic Extraction: Transfer to a separatory funnel. Extract with 5% NaHCO₃ solution (2 x 50 mL) .
Chemistry: The product (carboxylic acid) converts to its sodium salt and moves to the aqueous layer. Unreacted 5-methyl-1-hexanol stays in the Toluene layer.
Organic Wash: Wash the combined aqueous extracts with fresh Toluene or DCM (30 mL) to remove trace entrained alcohol. Discard the organic washes.
Acidification: Carefully acidify the aqueous layer with 1M HCl while stirring until pH < 2.
Observation: The product will precipitate as an oil or white solid.
Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL) .
Drying: Wash the EtOAc layer with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phthalic Acid Check: If the starting anhydride was wet, Phthalic Acid (di-acid) may be present.
Remediation: Dissolve the residue in DCM. Phthalic acid is practically insoluble in DCM; filter it off. The mono-ester is soluble.[2]
Characterization & Quality Control
Expected Analytical Data
Physical State: Viscous colorless oil or low-melting white solid.
2500–3300 cm⁻¹ (Broad O-H stretch of carboxylic acid)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or loss during extraction.
Increase reaction time. Ensure aqueous layer is fully acidified (pH < 2) before final extraction.
Presence of Diester
Temperature too high (>120°C) or acid contamination.
Keep T < 100°C. Ensure glassware is base-washed or neutral. Do not use acid catalysts.[4]
Solid Precipitate in Product
Phthalic Acid contamination (from wet reagents).
Dissolve product in DCM; filter off the insoluble white solid (Phthalic Acid).
References
Bhattacharyya, S. et al. (2011). "Preparation of Phthalic Acid Monoesters." Organic Syntheses, 88, 150-161. Link
Luo, Y. et al. (2014). "Synthesis and biological evaluation of phthalic acid derivatives." Journal of Asian Natural Products Research, 16(5), 500-508.
European Chemicals Agency (ECHA). (2023). "Phthalic Anhydride: Substance Information and Reactivity Profile." Link
National Institute of Standards and Technology (NIST). "Mass Spectrum of Phthalic Acid, Mono-2-ethylhexyl Ester" (Analogous fragmentation pattern). Link
Silva, M.J. et al. (2005). "Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum." Journal of Analytical Toxicology, 29(8), 819-824.[5] Link
Technical Support Center: Optimization of 2-(5-Methylhexoxycarbonyl)benzoic Acid
This guide addresses the synthesis optimization of 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate). This reaction involves the nucleophilic ring-opening of Phthalic Anhydride by 5-meth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis optimization of 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate).
This reaction involves the nucleophilic ring-opening of Phthalic Anhydride by 5-methyl-1-hexanol . Unlike standard esterifications, the challenge here is not forcing equilibrium, but rather kinetic control : stopping exactly at the mono-ester stage without proceeding to the di-ester or suffering hydrolysis.
Current Status: Yield Improvement Protocol
Target Molecule: 2-(5-Methylhexoxycarbonyl)benzoic acid
Reaction Class: Nucleophilic Acyl Substitution (Anhydride Ring Opening)
Critical Parameter: Selectivity (Mono-ester vs. Di-ester)
Part 1: The Synthesis Strategy (Reaction Optimization)
To improve yield, you must abandon strong acid catalysts (e.g., H₂SO₄, pTSA), which promote the formation of the unwanted di-ester. Instead, use Base-Catalyzed Nucleophilic Activation .
Method A: The High-Yield Catalytic Route (Recommended)
This method uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. It is faster and operates at lower temperatures, minimizing degradation.
Reasoning: A slight excess of alcohol ensures the solid anhydride is fully consumed. The alcohol (bp ~167°C) is harder to remove than the anhydride, but the base workup (Part 2) handles this.
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Conditions: Reflux (DCM) or 60°C (THF) for 4–6 hours.
Mechanism & Causality:
Why DMAP? DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. The alcohol then attacks this intermediate much faster than it attacks the neutral anhydride.
Why TEA? The product is a carboxylic acid. TEA neutralizes the resulting acid proton, forming a triethylammonium salt. This prevents the carboxylic acid group from acting as an acid catalyst for the second esterification step (di-ester formation).
Method B: The Thermal "Green" Route (Scalable)
If you cannot use amines due to downstream impurity concerns, use thermal activation.
Solvent: Toluene (high boiling point allows thermal activation).
Conditions: Reflux (110°C) for 12–16 hours.
Advantage: The product often crystallizes out of the toluene upon cooling (or upon adding Hexane), while the unreacted alcohol stays in solution.
Part 2: Purification (The "Self-Validating" Workup)
The physical state of the product is often a viscous oil or low-melting solid. Crystallization is difficult. Acid-Base Extraction is the only way to guarantee >98% purity.
Base Wash (Critical Step): Extract the EtOAc layer with 5% NaHCO₃ (aq) .
What happens: The Target Product (Mono-ester) converts to its sodium salt and moves into the Water Layer .
Separation: The Unreacted Alcohol and Di-ester stay in the EtOAc Layer . Discard the organic layer (or recycle alcohol).
Acidification: Take the aqueous layer (now containing your product). Cool to 0°C. Slowly add 1M HCl until pH < 2.
Result: The product reprotonates and precipitates (or oils out).
Final Extraction: Extract the acidified aqueous mix with fresh EtOAc. Dry over MgSO₄ and evaporate.
Part 3: Visualization of Workflows
Figure 1: Reaction Mechanism & Kinetic Control
This diagram illustrates the DMAP-catalyzed pathway that enforces mono-substitution.
Caption: The DMAP pathway activates the anhydride for rapid mono-esterification while the base (TEA) prevents protonation, effectively blocking the second esterification step.
Figure 2: Purification Logic Tree
Follow this decision tree to isolate the pure mono-ester from the crude mixture.
Caption: Acid-Base extraction strategy utilizing the free carboxylic acid functionality of the target molecule to separate it from neutral impurities.
Part 4: Troubleshooting & FAQ
Q1: My yield is high, but the product is a sticky oil that won't crystallize. Is it impure?
Answer: Not necessarily. 5-methyl-1-hexanol is a branched chain alcohol.[2][3] Phthalate esters with branched chains (like isoheptyl) often have very low melting points and exist as viscous oils.
Action: Verify purity via TLC (use Bromocresol Green stain for COOH groups). If pure, do not force crystallization. Remove solvent under high vacuum ( < 1 mbar) at 50°C to remove trace solvent.
Q2: I see a white solid precipitate during the reaction (Method A). What is it?
Answer: This is likely the Triethylammonium salt of your product.
Action: This is good! It means the reaction is working. Do not filter it out. Proceed directly to the acid/base workup; the salt will dissolve in the water layer.
Q3: The NMR shows a mixture of Phthalic Acid and Product.
Answer: You likely have moisture contamination. Phthalic anhydride hydrolyzes easily.
Action: Ensure your 5-methyl-1-hexanol is dry (store over molecular sieves). Use anhydrous solvents. If phthalic acid is present, it can be removed by washing the final organic extract with water (Phthalic acid is slightly more water-soluble than the mono-ester) or by filtration if it precipitates from DCM.
Q4: Can I use Pyridine instead of TEA/DMAP?
Answer: Yes. Pyridine can act as both solvent and base. However, Pyridine is harder to remove than TEA and often requires an HCl wash which can generate heat. The TEA/DMAP method is generally cleaner for workup.
Summary of Quantitative Data
Parameter
Method A (Catalytic)
Method B (Thermal)
Temperature
25°C – 60°C
110°C (Reflux)
Time
4 – 6 Hours
12 – 16 Hours
Typical Yield
90 – 95%
75 – 85%
Selectivity
Very High (Mono-ester)
Moderate (Risk of degradation)
Impurity Profile
Trace salts (easy to remove)
Thermal degradation products
References
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for anhydride alcoholysis and acid-base extraction techniques).
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Foundational work on DMAP catalysis mechanisms).
Spivey, A. C., & Arseniyadis, S. "Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP) and its derivatives." Angewandte Chemie International Edition, 43(41), 5436-5441, 2004. (Review of DMAP mechanism in acyl transfer).
PubChem Compound Summary. "5-Methyl-1-hexanol."[3] National Center for Biotechnology Information. (Physical properties of the reagent).
Technical Support Center: Purification of 2-(5-Methylhexoxycarbonyl)benzoic acid
Welcome to the technical support center for the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound in high purity.
Introduction
2-(5-Methylhexoxycarbonyl)benzoic acid is a monoester derivative of phthalic acid, likely synthesized from the reaction of phthalic anhydride with 5-methylhexanol.[1][2] The purification of this compound is critical to remove unreacted starting materials, byproducts, and isomers that can interfere with downstream applications. This guide provides a comprehensive overview of purification strategies, troubleshooting tips, and detailed experimental protocols.
Part 1: Frequently Asked questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid?
The primary impurities depend on the reaction conditions, but typically include:
Unreacted Starting Materials: Phthalic anhydride and 5-methylhexanol.[1]
Isomeric Product: 1-(5-Methylhexoxycarbonyl)benzoic acid, the regioisomer formed from the nucleophilic attack on the other carbonyl group of phthalic anhydride.
Diester Byproduct: Bis(5-methylhexyl) phthalate, formed from the esterification of the second carboxylic acid group.
Hydrolysis Product: Phthalic acid, if water is present in the reaction mixture.[1]
Q2: What is the recommended first step for purification?
For a solid product, recrystallization is often the most straightforward and effective initial purification method.[3][4] If the product is an oil or if recrystallization fails to remove all impurities, an acid-base extraction is a highly effective next step to separate the acidic product from neutral impurities like the diester and residual alcohol.[5]
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] To select a solvent, test small amounts of your crude product in various solvents (e.g., heptane, toluene, ethyl acetate/heptane mixtures, water). A good solvent will dissolve the compound when heated and show significant crystal formation upon cooling.
Q4: My product is an oil. Can I still use a method similar to recrystallization?
If your product is an oil, you can attempt to "oil out" the impurities. This involves dissolving the crude oil in a suitable solvent and then adding an anti-solvent to precipitate the impurities, leaving your desired compound in solution. Alternatively, you can proceed directly to purification by column chromatography or acid-base extraction.
Q5: When is column chromatography the best choice for purification?
Column chromatography is a powerful technique for separating compounds with different polarities.[2] It is particularly useful for:
Separating the desired monoester from the non-polar diester byproduct.
Separating the two regioisomers of the monoester, which may have slightly different polarities.
Purifying oily products that cannot be recrystallized.
Q6: How can I prevent my carboxylic acid from streaking on a silica gel column?
Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid (0.5-2%), to the eluent.[3] This helps to keep the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in sharper bands.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
Part 3: Detailed Experimental Protocols
Overall Purification Workflow
Caption: General purification workflow for 2-(5-Methylhexoxycarbonyl)benzoic acid.
Protocol 1: Purification by Recrystallization
This protocol is adapted from general procedures for the recrystallization of benzoic acid and its derivatives.[3][4][6][7]
Materials:
Crude 2-(5-Methylhexoxycarbonyl)benzoic acid
Selected recrystallization solvent (e.g., toluene, heptane, or a mixture)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[4]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the hot solution to cool slowly to room temperature. Large, pure crystals will form during slow cooling.[6] The flask can then be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral impurities.[5]
Materials:
Crude product
Diethyl ether or ethyl acetate
Saturated sodium bicarbonate solution
1 M Hydrochloric acid
Separatory funnel
Beakers and flasks
Procedure:
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the desired product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), at which point the purified product will precipitate out.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is for the separation of components based on polarity.
Materials:
Crude product
Silica gel (for column chromatography)
Eluent (e.g., a mixture of hexane and ethyl acetate, with 0.5% acetic acid)
Chromatography column
Collection tubes or flasks
Procedure:
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). For visualization, a UV lamp can be used, or a bromocresol green stain can specifically detect the acidic product as a yellow spot on a blue background.[8]
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.
Part 4: Data Summary
Parameter
Expected Result
Appearance
White to off-white solid or crystalline powder.
Thin Layer Chromatography (TLC)
A single spot with a consistent Rf value in a given eluent system.
TLC Visualization (Bromocresol Green)
A distinct yellow spot on a blue background, confirming the acidic nature.[8]
Melting Point
A sharp melting point range of 1-2 °C.
Proton NMR (¹H NMR)
The spectrum should be clean, with integrals corresponding to the expected number of protons for 2-(5-Methylhexoxycarbonyl)benzoic acid.
Part 5: References
TLC Visualization Methods. (n.d.). Retrieved February 13, 2026, from [Link]
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]
The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 13, 2026, from [Link]
Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]
Phthalic anhydride. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
Reactions of Phthalic Anhydride with Alcohols. (2001). Asian Journal of Chemistry, 13(4), 1415-1420.
Synthesis and reactions of Phthalic anhydride derivatives. (n.d.). Prezi. Retrieved February 13, 2026, from [Link]
Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved February 13, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(5-Methylhexoxycarbonyl)benzoic Acid Stability & Degradation
Topic: Stability, degradation kinetics, and handling of 2-(5-Methylhexoxycarbonyl)benzoic acid (Mono-5-methylhexyl phthalate).
Target Audience: Pharmaceutical Researchers, Analytical Chemists, and Formulation Scientists.
Introduction: The Molecule & Its Vulnerabilities
2-(5-Methylhexoxycarbonyl)benzoic acid (CAS generic ref: Mono-alkyl phthalate class) is a mono-ester of phthalic acid. Often encountered as a primary metabolite of plasticizers (like di-isoheptyl phthalate) or as a specific impurity in drug synthesis, its stability is governed by a unique intramolecular mechanism.
Unlike simple linear esters, this molecule possesses a free carboxylic acid group ortho to the ester linkage. This structural proximity drives anchimeric assistance (neighboring group participation), making the compound significantly more labile than its diester counterparts or para-isomers.
Module 1: Degradation Mechanisms & Causality
To troubleshoot stability issues effectively, you must understand why the molecule degrades. It is not merely "sensitive to water"; it is chemically programmed to cyclize.
Intramolecular Cyclization (The "Backbiting" Mechanism)
Under acidic or neutral conditions, the free carboxylic acid protonates the ester carbonyl oxygen. The nucleophilic oxygen of the carboxylic acid then attacks the ester carbon, forming a cyclic tetrahedral intermediate. This collapses to form Phthalic Anhydride , expelling 5-methylhexanol.
Outcome: "Ghost peaks" of phthalic anhydride in GC; conversion to Phthalic Acid in aqueous media.
Hydrolysis (Saponification)
Under alkaline conditions (pH > 8), the mechanism shifts. Hydroxyl ions (OH⁻) directly attack the ester carbonyl. This pathway is irreversible and rapid, yielding Phthalic Acid (as the dicarboxylate salt) and 5-methylhexanol .
Transesterification
If stored in alcoholic solvents (e.g., Methanol, Ethanol) with trace acid/base catalysts, the 5-methylhexyl group can be exchanged, leading to artifacts like Methyl Phthalate or Ethyl Phthalate.
Module 2: Visualizing the Pathway
The following diagram illustrates the competing degradation pathways you must control.
Caption: Figure 1. Dual degradation pathways showing the acid-catalyzed cyclization to phthalic anhydride and base-catalyzed direct hydrolysis.
Module 3: Troubleshooting Guide (Q&A)
Q1: I am seeing two peaks in my HPLC chromatogram that coalesce or change ratio over time. What is happening?
Diagnosis: You are likely observing the equilibrium between the ionized and unionized forms, or the hydrolysis product (Phthalic Acid).
The Fix:
Check pH: Ensure your mobile phase pH is buffered. If pH is near the pKa of the free acid (~2.9), you will see peak splitting. Buffer to pH 2.5 (fully protonated) or pH 6.0 (fully ionized) for sharp peaks.
Verify Identity: Run a standard of Phthalic Acid. If the new peak matches, degradation has occurred.
Q2: My GC-MS analysis shows Phthalic Anhydride, but my LC-MS shows the parent compound. Is my sample degraded?
Diagnosis: Likely False Degradation . The high temperature of the GC injection port (typically 250°C+) drives the thermal cyclization of the monoester into phthalic anhydride in situ.
The Fix:
Switch to LC-MS: This is the gold standard for mono-phthalates as it avoids thermal stress.
Derivatization: If you must use GC, derivatize the free carboxylic acid (e.g., methylation with diazomethane) to block the cyclization mechanism before injection.
Q3: The compound is precipitating out of my aqueous buffer.
Diagnosis: 2-(5-Methylhexoxycarbonyl)benzoic acid is amphiphilic but dominated by the hydrophobic 5-methylhexyl tail. Its solubility drops drastically at acidic pH where the carboxyl group is protonated.
The Fix:
Maintain pH > 5.0 to keep the carboxylate ionized (
), which significantly increases solubility.
Use a co-solvent like Acetonitrile or DMSO (10-20%) if working at neutral/acidic pH.
Q4: Can I store stock solutions in Methanol?
Diagnosis: Risky. Over time, trace acidity can catalyze transesterification, converting your specific 5-methylhexyl ester into Methyl Hydrogen Phthalate.
The Fix: Use Acetonitrile or DMSO for stock solutions. These are non-nucleophilic aprotic solvents that prevent transesterification.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: To validate stability-indicating analytical methods.
Condition
Reagent/Setting
Duration
Expected Outcome
Acid Hydrolysis
0.1 N HCl
24 hrs @ 60°C
Partial conversion to Phthalic Acid via Anhydride.
Base Hydrolysis
0.1 N NaOH
4 hrs @ RT
Rapid, complete conversion to Phthalic Acid.
Oxidation
3% H₂O₂
24 hrs @ RT
Minimal effect (Phthalate ring is stable to mild oxidation).
Thermal
Solid state
24 hrs @ 80°C
Formation of Phthalic Anhydride (check via IR/NMR).
Protocol B: Recommended HPLC Method
Designed to separate the parent monoester from Phthalic Acid and the Anhydride.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B (Elute Phthalic Acid early).
2-10 min: Ramp to 90% B (Elute Parent Monoester).
10-12 min: Hold 90% B (Wash hydrophobic impurities).
Q: What is the shelf-life of the solid material?A: When stored at -20°C in a desiccator, the solid is stable for >2 years. Moisture is the enemy; hydrolysis in the solid state is slow but possible if the powder is hygroscopic.
Q: Is this compound toxic?A: Treat as a potential endocrine disruptor. Mono-alkyl phthalates are bioactive metabolites of dialkyl phthalate plasticizers. Use full PPE (gloves, goggles, fume hood).
Q: Why does the Certificate of Analysis (CoA) list "Phthalic Acid" as a known impurity?A: Because synthesis of the monoester involves reacting Phthalic Anhydride with 5-methylhexanol. Unreacted anhydride hydrolyzes to Phthalic Acid during workup. It is a process impurity, not necessarily a degradation product if present initially.
References
Hydrolysis Kinetics of Phthalic Esters :
Title: "Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates."
Source: ResearchGate (2025).[1]
URL:[Link]
Base Hydrolysis Mechanisms :
Title: "Kinetics of Phthalate Reactions With Ammonium Hydroxide in Aqueous Matrix."
Source: PubMed (Water Research, 2001).
URL:[Link]
General Phthalate Degradation :
Title: "Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes."
Source: PubMed.
URL:[Link]
Technical Support Center: HPLC Analysis of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Welcome to the Advanced Chromatography Support Hub. Ticket Subject: Method Development & Troubleshooting for Phthalate Monoesters Molecule Profile: 2-(5-Methylhexoxycarbonyl)benzoic acid Synonyms: Mono-(5-methylhexyl) ph...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub.Ticket Subject: Method Development & Troubleshooting for Phthalate Monoesters
Molecule Profile: 2-(5-Methylhexoxycarbonyl)benzoic acid
Synonyms: Mono-(5-methylhexyl) phthalate (MnHxP), Isoheptyl mono-phthalate.
Executive Summary: The Molecule & The Challenge
Before troubleshooting, we must understand the analyte. 2-(5-Methylhexoxycarbonyl)benzoic acid is a phthalate monoester . It consists of a hydrophobic 5-methylhexyl tail and a hydrophilic, ionizable benzoic acid head group.
Chemical Nature: Weak Acid (pKa ≈ 3.8 – 4.2).
Chromophore: Benzene ring (UV active).
Primary Challenge: The free carboxylic acid moiety interacts with residual silanols on silica columns, causing severe peak tailing. The hydrophobic tail requires significant organic solvent for elution, often leading to resolution issues with co-eluting matrix components.
Part 1: The "Golden Standard" Method Protocol
Start here. 80% of issues are resolved by adhering to this baseline configuration.
Objective: Achieve symmetrical peak shape (
) and resolution () from Phthalic Acid (hydrolysis product).
Recommended Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
C18 (End-capped) or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18 or Phenomenex Kinetex Biphenyl)
End-capping blocks silanols to prevent acid-tailing.[1] Phenyl phases offer unique selectivity for the aromatic ring via interactions.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7) OR 20mM Phosphate Buffer (pH 2.5)
Low pH is critical. You must operate >1 pH unit below the pKa (~4.0) to keep the acid protonated (neutral) and interacting with the C18 chain.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than Methanol for aromatic acids due to lower viscosity and better dipole alignment.
Gradient
5% B to 95% B over 15 mins
Phthalic acid (impurity) elutes early (<10% B). The Monoester elutes mid-gradient (~60-70% B).
Flow Rate
1.0 mL/min (Standard HPLC)
Optimized for Van Deemter efficiency on 3.5µm or 5µm particles.
Detection
UV @ 230 nm (Primary) & 254 nm
230 nm targets the phthalate ester carbonyl absorption (higher sensitivity).
Temperature
35°C - 40°C
Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening the peak.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "My peak is tailing (Asymmetry > 1.5). It looks like a shark fin."
Diagnosis: Secondary Silanol Interactions.
The free carboxylic acid on your molecule is deprotonating (becoming negative) or interacting with exposed hydroxyl groups (silanols) on the silica support of your column.
Troubleshooting Protocol:
Check Mobile Phase pH:
The Fix: Ensure pH is ≤ 3.0 .
Why: If pH is near the pKa (3.8–4.2), the molecule splits between neutral and ionized states, causing peak broadening and retention drift. At pH 2.5, it is 99% protonated (neutral) and behaves well on C18.
Evaluate Buffer Strength:
The Fix: If using Formic Acid (0.1%), switch to 20-25 mM Phosphate Buffer (pH 2.5) .
Why: Formic acid provides pH control but low ionic strength. Phosphate masks silanols more effectively.
Column Health Check:
The Fix: Switch to a "Polar Embedded" or "Polar End-capped" column (e.g., Waters SymmetryShield or Agilent Bonus-RP).
Why: These columns have a functional group near the surface that shields the silica, specifically designed for acidic compounds.
Visual Logic: Tailing Troubleshooting Tree
Caption: Decision tree for diagnosing and resolving peak tailing in acidic analytes.
Ticket #2: "I see a 'Ghost Peak' or Split Peak eluting earlier than expected."
Diagnosis: Hydrolysis or Injection Solvent Mismatch.
Phthalate monoesters are susceptible to hydrolysis, converting back into Phthalic Acid (which elutes very early) and the alcohol (5-methylhexanol).
Troubleshooting Protocol:
Check Sample Diluent:
The Issue: Dissolving the sample in 100% strong organic (ACN/MeOH) when the starting mobile phase is 95% water causing "solvent shock" (peak splitting).
The Fix: Dissolve sample in 50:50 Water:ACN .
Verify Stability:
The Issue: The ester bond hydrolyzes in highly basic or highly acidic solutions over time.
The Fix: Prepare standards fresh. Do not store in basic buffers (pH > 7).
Identify the Impurity:
Run a standard of Phthalic Acid .[2] If the "Ghost Peak" matches its retention time, your sample is degrading.
Ticket #3: "Retention time is drifting between runs."
Diagnosis: Column Equilibration or Temperature Fluctuations.
The hydrophobic 5-methylhexyl tail requires time to re-equilibrate with the stationary phase after a gradient run.
Troubleshooting Protocol:
Equilibration Time:
Rule: Ensure post-time is at least 5-7 column volumes . For a standard 4.6 x 150mm column (Vm ≈ 1.6 mL), you need ~10 mL of flow at starting conditions (10 mins at 1 mL/min) before the next injection.
Temperature Control:
Rule: Never run at "Ambient". Use a column oven set to 35°C or 40°C. A 1°C change can shift retention by 2-3% for hydrophobic esters.
Part 3: Separation Workflow (Impurity Profiling)
When analyzing 2-(5-Methylhexoxycarbonyl)benzoic acid, you are often looking for it in the presence of its parent (Di-ester) or breakdown product (Acid).
2 - 10 min (Ramp to High Organic): Elute Mono-ester (Target).
10 - 15 min (High Organic Hold): Wash off Di-ester (Very hydrophobic).
Visual Logic: Separation Gradient Profile
Caption: Gradient strategy to separate the target mono-ester from polar impurities and hydrophobic parent compounds.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Agilent Technologies. (2020). Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Application Note 5990-4864EN.
U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (While GC based, this outlines the chemical properties and hydrolysis risks of phthalate esters).
PubChem. (2024). Compound Summary: Monomethyl phthalate (Structural Analog). National Library of Medicine.
Technical Support Center: Synthesis and Scale-Up of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Introduction Welcome to the technical support guide for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the production of this mono-ester of phthalic acid. 2-(5-Methylhexoxycarbonyl)benzoic acid is a versatile intermediate, valuable for its bifunctional nature, combining a carboxylic acid and an ester moiety. This structure makes it a key building block in the synthesis of specialized polymers, resins, and potentially as a component in complex pharmaceutical intermediates.
This guide provides a comprehensive overview of a robust synthetic protocol, addresses critical scale-up challenges, and offers a detailed troubleshooting guide in a practical question-and-answer format. Our goal is to equip you with the technical insights and field-proven advice necessary to navigate the complexities of moving from lab-scale synthesis to pilot or manufacturing scale.
Section 1: Synthesis Overview and Mechanism
The most direct and industrially viable route to 2-(5-Methylhexoxycarbonyl)benzoic acid is through the selective mono-esterification of phthalic anhydride with 5-methylhexanol. This reaction involves the nucleophilic acyl substitution of the alcohol onto one of the carbonyl groups of the anhydride, leading to a ring-opening event.
Overall Reaction Scheme:
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol on an anhydride carbonyl. The first step, the formation of the monoester, is a facile and often exothermic process that occurs readily, while the subsequent esterification to a diester is a slower, typically catalyzed equilibrium reaction.[1][2] Our goal is to favor the formation of the monoester and prevent the formation of the diester byproduct.
Caption: Mechanism of mono-esterification of phthalic anhydride.
This protocol describes a reliable method for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid on a laboratory scale. It is designed to maximize the yield of the desired monoester while minimizing the formation of the diester byproduct.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles
Molar Eq.
Phthalic Anhydride
148.12
148.1
1.00
1.0
5-Methylhexanol
116.20
122.0
1.05
1.05
Toluene
-
500 mL
-
-
Sodium Bicarbonate
-
~100 g
-
-
Hydrochloric Acid (conc.)
-
As needed
-
-
Deionized Water
-
~2 L
-
-
Step-by-Step Procedure
Reaction Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple. Charge the flask with phthalic anhydride (148.1 g, 1.00 mol) and toluene (500 mL).
Dissolution: Begin stirring and gently heat the mixture to 60-70°C to dissolve the phthalic anhydride.
Alcohol Addition: Slowly add 5-methylhexanol (122.0 g, 1.05 mol) to the reaction mixture over 30-45 minutes. Monitor the internal temperature closely; an exotherm is expected. Maintain the temperature below 90°C during the addition.
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. The reaction can be monitored for the disappearance of phthalic anhydride using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 2 L separatory funnel. Extract the product by adding a saturated aqueous solution of sodium bicarbonate (prepare by dissolving ~100 g of NaHCO₃ in 1 L of water). Add the bicarbonate solution in portions, shaking carefully after each addition to release the CO₂ gas that evolves. Continue adding until the aqueous layer is basic (pH > 8). The desired product, being a carboxylic acid, will transfer to the aqueous layer as its sodium salt.
Separation: Allow the layers to separate completely. The upper organic layer (toluene containing unreacted alcohol and any diester byproduct) is drained and discarded.
Work-up - Precipitation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is 1-2. A white precipitate of 2-(5-Methylhexoxycarbonyl)benzoic acid will form.
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 100 mL). Dry the product in a vacuum oven at 50-60°C to a constant weight.
Analysis: Characterize the final product by ¹H NMR, IR spectroscopy, and melting point. Assess purity by HPLC. A typical yield is 85-95%.
Scaling this synthesis from the lab to a pilot plant or manufacturing facility introduces significant challenges that require careful planning and engineering controls.
Q1: How do I manage the reaction exotherm during the initial ring-opening on a multi-kilogram scale?
Answer: The initial reaction between phthalic anhydride and 5-methylhexanol is rapid and exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up.
Engineering Controls:
Jacketed Reactors: Use a reactor with a cooling jacket and a reliable heat transfer fluid. Ensure the cooling system has sufficient capacity to handle the maximum expected heat load.
Controlled Addition: The most critical control parameter is the addition rate of the 5-methylhexanol. Add the alcohol sub-surface at a slow, controlled rate while monitoring the internal batch temperature. An automated dosing system linked to a temperature probe is highly recommended.
Process Modifications:
Semi-Batch Process: Operate in a semi-batch mode where the phthalic anhydride solution is brought to temperature, and the alcohol is added over several hours.
Lower Initial Temperature: Start the addition at a lower temperature (e.g., 40-50°C) and allow the exotherm to bring the batch up to the target reaction temperature (80-90°C). This utilizes the reaction's own heat and reduces energy input.
Q2: The formation of the diester, di(5-methylhexyl) phthalate, is my main impurity concern. How can I minimize it during a longer, large-scale run?
Answer: Diester formation is the primary side reaction and is favored by excess alcohol, high temperatures, and the presence of strong acid catalysts.[3] Since this is an equilibrium reaction, the removal of water would also drive it forward, though water is not formed in the primary mono-esterification step.[1]
Stoichiometry Control: Use only a slight excess of the alcohol (1.0 to 1.05 equivalents). A large excess will significantly increase the rate of diester formation.
Avoid Strong Acid Catalysts: For this specific mono-esterification, a catalyst is often not required. If a catalyst is needed to push the reaction to completion, avoid strong protic acids like sulfuric acid, which aggressively catalyze the second esterification.[4] A milder Lewis acid or performing the reaction at a slightly higher temperature without a catalyst is preferable.
Temperature and Time: Do not exceed the recommended reaction temperature (max 90-100°C). Once HPLC analysis shows that the phthalic anhydride is consumed, cool the reaction down. Prolonged heating will only serve to increase the amount of diester.
Q3: My large-scale batch is showing incomplete conversion, or the reaction has stalled. What are the likely causes?
Answer: Stalling at scale often points to mass transfer or mixing issues.
Poor Mixing: In large reactors, ensuring homogeneity is crucial. If the alcohol is not effectively dispersed, localized areas of high concentration can lead to side reactions, while other areas remain unreacted. Ensure the agitator design (e.g., pitched-blade turbine, anchor) is appropriate for the vessel geometry and fluid viscosity. Check for and eliminate any dead spots in the reactor.
Solid Starting Material: If phthalic anhydride is not fully dissolved before the alcohol addition begins, its available surface area for reaction is limited, leading to a slow and incomplete reaction. Verify complete dissolution visually if possible, or hold at the dissolution temperature for a validated amount of time.
Inaccurate Temperature Reading: Ensure the temperature probe is correctly placed to measure the actual bulk temperature of the reaction mass, not just the temperature near the reactor wall.
Q4: What are the best practices for purifying 2-(5-Methylhexoxycarbonyl)benzoic acid at a multi-kilogram scale?
Answer: The lab-scale purification (extractive work-up followed by precipitation) is robust and scalable, but requires handling large volumes of aqueous waste.
Extraction and Precipitation: This remains the preferred method. Use a jacketed, agitated vessel for the extraction and precipitation steps to ensure good mixing and temperature control. The primary challenge is the handling of large volumes and the filtration of the resulting slurry.
Equipment: Use a centrifuge or a large-scale filter press (like a Nutsche filter/dryer) for efficient solid-liquid separation and washing.
Recrystallization: If the precipitated product requires further purification to remove the diester, recrystallization is an option. A mixed solvent system like toluene/heptane or ethanol/water might be effective. The product is dissolved in a minimal amount of the good solvent (toluene, ethanol) at an elevated temperature, and the anti-solvent (heptane, water) is added to induce crystallization upon cooling.
Melt Crystallization: For very large scales, melt crystallization can be an energy-efficient, solvent-free purification method, though it requires specialized equipment.[5]
Section 4: Troubleshooting Guide (FAQs)
This section addresses common issues encountered during and after the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Q: My final product is a sticky solid or an oil instead of a crystalline powder. What went wrong?
A: This is a classic sign of impurities depressing the melting point.
Primary Cause: The most likely impurity is the diester byproduct, di(5-methylhexyl) phthalate, which is an oil at room temperature. Even a small percentage can prevent your product from solidifying properly.
Other Causes: Residual toluene or unreacted 5-methylhexanol can also lead to an oily product. Ensure your product is thoroughly dried under vacuum.
Solution: Review your reaction conditions to minimize diester formation (see Section 3, Q2). If the impurity is already present, purification by recrystallization is the best option.
Q: After the basic extraction, my organic layer still contains a lot of product according to TLC/HPLC. Why?
A: This indicates an inefficient extraction, which can happen for two reasons:
Insufficient Base: You may not have added enough sodium bicarbonate solution to fully deprotonate all of the carboxylic acid product and bring it into the aqueous layer. Always check that the pH of the aqueous layer is robustly basic (pH > 8) after extraction.
Poor Mixing: On a larger scale, insufficient agitation during the extraction will lead to poor mass transfer between the organic and aqueous phases. Ensure vigorous mixing for an adequate amount of time.
Q: The color of my final product is yellow or brown, but I expect a white solid. How can I fix this?
A: Color formation is typically due to thermal degradation or impurities in the starting materials.
Thermal Stress: Running the reaction at too high a temperature (>110-120°C) or for an excessively long time can cause decomposition and the formation of colored byproducts.
Starting Material Quality: Use high-purity phthalic anhydride and 5-methylhexanol. Impurities in the starting materials can be carried through the process or react to form colored species.
Purification: An activated carbon (charcoal) treatment during a recrystallization step can often remove colored impurities.
Q: How do I remove unreacted 5-methylhexanol from my final product?
A: The described work-up is designed to remove the unreacted alcohol. Since 5-methylhexanol is not acidic, it should remain in the toluene layer during the basic extraction. If it is still present in your final product, it indicates an issue with the phase separation step where some of the organic layer was carried over with the aqueous layer. Ensure a clean separation of layers. If the final product is contaminated, washing the solid filter cake with a non-polar solvent in which the product is insoluble (like cold heptane or hexane) can help remove residual alcohol.
References
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
Wikipedia. (n.d.). Phthalates. Retrieved from [Link]
ResearchGate. (2015). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Retrieved from [Link]
Current World Environment. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Retrieved from [Link]
Google Patents. (n.d.). US4675434A - Process for producing phthalic acid esters.
Royal Society of Chemistry. (n.d.). Pressure effect on the esterification of phthalic anhydride in supercritical CO2. Retrieved from [Link]
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
Google Patents. (n.d.). Process for the manufacture of benzoic acid and salts thereof.
Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
Google Patents. (n.d.). US4675434A - Process for producing phthalic acid esters.
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
PMC - NIH. (n.d.). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]
ResearchGate. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. Retrieved from [Link]
European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
PMC - NIH. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]
European Patent Office. (n.d.). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
ResearchGate. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Retrieved from [Link]
YouTube. (2016). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid. Retrieved from [Link]
Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid is primarily achieved through the mono-esterification of phthalic anhydride with 5-methyl-1-hexanol. This reaction involves the nucleophilic ring-opening of the anhydride by the alcohol. While seemingly straightforward, the selection of an appropriate catalyst is crucial for achieving high yield and selectivity, and for minimizing the formation of the diester byproduct, di(5-methylhexyl) phthalate.
The first step of this process, the formation of the monoester, is typically a rapid and often exothermic reaction that can even proceed without a catalyst.[1][2] However, driving the reaction to completion and controlling selectivity often necessitates catalytic intervention. The subsequent esterification of the remaining carboxylic acid to form the diester is a slower, reversible reaction that requires more forcing conditions, including the removal of water.[3]
Question 1: What are the most common types of catalysts for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid, and what are the advantages and disadvantages of each?
Answer: The choice of catalyst depends on several factors, including the desired reaction rate, temperature, and tolerance for potential side products. Here is a summary of common catalyst types:
No Catalyst (Thermal Conditions): The reaction can be driven by heating the reactants, often in an excess of the alcohol.[4][5]
Advantages: This is the simplest approach, avoiding catalyst introduction and removal steps. It can be effective for achieving high conversions to the monoester.
Disadvantages: It may require higher temperatures and longer reaction times. The selectivity can be difficult to control, and the reaction may not go to completion.
Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA)): These are widely used due to their low cost and high activity.[6][7]
Advantages: They are highly effective at increasing the reaction rate, allowing for lower reaction temperatures and shorter reaction times.
Disadvantages: These catalysts can be difficult to remove from the reaction mixture, potentially requiring neutralization and aqueous workup steps. At higher temperatures, catalysts like sulfuric acid can cause charring and discoloration of the product.[7] They can also promote the formation of the diester byproduct.
Heterogeneous Solid Acid Catalysts (e.g., Alumina, Zeolites, Ion-Exchange Resins): These are considered "greener" alternatives to homogeneous catalysts.[8][9]
Advantages: They are easily separated from the reaction mixture by filtration, simplifying purification. They are often reusable, reducing waste and cost. Some, like bifunctional alumina, can offer high selectivity for mono-esterification.[8]
Disadvantages: They may exhibit lower catalytic activity compared to homogeneous catalysts, requiring higher catalyst loading or more stringent reaction conditions. Mass transfer limitations can also be a factor.
Organometallic Catalysts (e.g., Titanium, Zirconium, or Tin-based): These are often used in industrial settings, particularly for the production of diesters.[10]
Advantages: They are highly active, even at low concentrations.
Disadvantages: They can be sensitive to moisture and air. Residual metal contamination in the final product can be a concern, especially for pharmaceutical applications.
Ionic Liquids: These are salts that are liquid at low temperatures and can act as both the solvent and the catalyst.[11]
Advantages: They have negligible vapor pressure, are often recyclable, and can be tuned for specific reactions, leading to high yields.[11]
Disadvantages: They can be expensive and may require specialized handling and purification procedures.
Catalyst Comparison Table
Catalyst Type
Examples
Typical Conditions
Advantages
Disadvantages
None (Thermal)
N/A
100-180°C, excess alcohol
Simple, no catalyst removal
Slower, may be incomplete, lower selectivity
Homogeneous Acid
H₂SO₄, p-TSA
80-140°C
High activity, low cost
Difficult to remove, product discoloration, promotes diester formation
Heterogeneous Solid Acid
Alumina, Zeolites
120-180°C
Easy separation, reusable, potentially high selectivity
Lower activity, potential mass transfer limits
Organometallic
Tetrabutyl titanate
180-260°C
High activity
Metal contamination, moisture sensitive
Ionic Liquids
Imidazolium-based
100-150°C
Reusable, high yield, "green"
High cost, specialized handling
Troubleshooting Common Issues
Question 2: My reaction has a low yield of the desired monoester. What are the likely causes and how can I improve it?
Answer: A low yield of the monoester, 2-(5-Methylhexoxycarbonyl)benzoic acid, can stem from several factors. A systematic approach to troubleshooting is recommended.
spectroscopic data for 2-(5-Methylhexoxycarbonyl)benzoic acid confirmation
Publish Comparison Guide: Spectroscopic Confirmation of 2-(5-Methylhexoxycarbonyl)benzoic Acid Executive Summary & Core Directive The Challenge: In the analysis of phthalate metabolites, distinguishing between structural...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Spectroscopic Confirmation of 2-(5-Methylhexoxycarbonyl)benzoic Acid
Executive Summary & Core Directive
The Challenge:
In the analysis of phthalate metabolites, distinguishing between structural isomers of "isoheptyl" chains is a critical analytical bottleneck. 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate, or M5MHP) is a specific metabolite of Di-isoheptyl phthalate (DIHP).[1] Standard spectral libraries often conflate it with n-heptyl or other branched isomers (e.g., 2-ethylpentyl derivatives), leading to misidentification in toxicology screens.[1]
The Solution:
This guide provides a definitive Spectroscopic Confirmation Protocol . Unlike generic databases, we focus on the differential signals—specifically the 5-methylhexyl "fingerprint"—that allow you to unequivocally confirm this specific isomer against its analogs.[1]
Synthesis of the Reference Standard
To validate spectroscopic data, one must first generate a traceable reference standard.[1] Commercial standards for specific branched isomers are often unavailable; therefore, in-situ synthesis is the primary validation step.[1]
Protocol: Selective Mono-Esterification
Objective: Synthesize 2-(5-methylhexoxycarbonyl)benzoic acid with >98% regioselectivity.
745 cm⁻¹: Ortho-substituted benzene ring (Out-of-plane bending).[1]
Comparative Analysis: M5MHP vs. Alternatives
Table 2: Performance Comparison of Confirmation Methods
Feature
1H-NMR
LC-MS/MS
FTIR
GC-MS
Isomer Resolution
High (Distinguishes iso- vs n-alkyl)
Low (Mass is identical)
Low (Fingerprint region ambiguous)
Low (Fragmentation identical)
Sensitivity
Low (mg required)
High (ng/mL detection)
Medium
High
Sample State
Pure Compound
Complex Matrix (Urine/Blood)
Solid/Oil
Derivatized Sample
Primary Use
Reference Standard Validation
Routine Screening
Quick Purity Check
Environmental Analysis
Workflow Visualization
The following diagram illustrates the logical flow for confirming the identity of a suspected 2-(5-Methylhexoxycarbonyl)benzoic acid sample, moving from synthesis to multi-modal validation.
Figure 1: Integrated workflow for the synthesis, purification, and multi-modal spectroscopic confirmation of phthalate mono-esters.
References
National Institutes of Health (NIH) - PubChem. Phthalic Acid Monoesters and Metabolites.[1] Available at: [Link][1]
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine.[1] Available at: [Link][1]
European Chemicals Agency (ECHA). Risk Assessment of Di-isoheptyl Phthalate and its Metabolites.[1] Available at: [Link][1]
Silva, M. J., et al. "Detection of Phthalate Metabolites in Human Urine."[1] Environmental Health Perspectives, 2004.[1] (Contextual reference for mono-ester isolation).
Technical Guide: Performance of 2-(5-Methylhexoxycarbonyl)benzoic Acid in Polymer Formulations
Executive Summary & Chemical Identity[1][2] 2-(5-Methylhexoxycarbonyl)benzoic acid , chemically identified as Mono-isoheptyl phthalate (MIHP) , represents a distinct class of phthalate derivatives characterized by their...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
2-(5-Methylhexoxycarbonyl)benzoic acid , chemically identified as Mono-isoheptyl phthalate (MIHP) , represents a distinct class of phthalate derivatives characterized by their amphiphilic nature and reactive functionality. Unlike its diester counterpart (Diisoheptyl phthalate, DIHP), which serves as a passive internal lubricant (plasticizer), MIHP functions as a reactive intermediate and a functional monomer .
This guide evaluates MIHP's performance in two critical contexts:
As a Functional Additive: Utilizing the free carboxylic acid group for adhesion promotion, pH-sensitive solubility, or epoxy curing.
As a Stability Marker: Monitoring MIHP as the primary hydrolytic degradation product of DIHP in PVC and acrylic matrices.
Chemical Profile
Property
Specification
Implications for Formulation
CAS Number
Analogous to 4376-18-5 (Methyl analog)
Identification in regulatory databases.
Molecular Structure
Phthalic acid mono-ester
Contains 1 hydrophobic tail (isoheptyl) and 1 hydrophilic head (COOH).
Acidity (pKa)
~2.9 – 3.5
High reactivity with bases/epoxides; potential for equipment corrosion.
Thermal Stability
Critical Instability >160°C
Undergoes cyclization to Phthalic Anhydride + Isoheptyl Alcohol.
Performance Analysis: Mechanisms of Action
A. As a Reactive Curing Agent (Epoxy/Alkyd Systems)
In thermoset formulations, MIHP acts as a monofunctional chain terminator or a co-curing agent alongside anhydrides.
Mechanism: The free carboxyl group (-COOH) reacts with oxirane rings (epoxy) or hydroxyls. Unlike Phthalic Anhydride (PA), which crosslinks by reacting at two sites, MIHP reacts at only one site initially, reducing crosslink density.
Performance Outcome:
Flexibility: Increases impact resistance by introducing a pendant flexible isoheptyl tail into the rigid epoxy network.
Curing Rate: Slower than anhydrides due to the lack of ring-strain driven opening.
Viscosity: Acts as a reactive diluent before curing, lowering mix viscosity.
B. As a Plasticizer Degradant (PVC Systems)
In PVC formulations using DIHP, the appearance of MIHP signals hydrolytic failure .
The "Proton Catalysis" Loop: MIHP is an autocatalytic agent. Its free acid proton (
) catalyzes the further hydrolysis of the remaining diester plasticizer and the dehydrochlorination of the PVC backbone.
Migration Performance:
Aqueous Media: MIHP leaches significantly faster than DIHP due to the polar carboxyl group.
Lipid Media: MIHP is less soluble than DIHP, leading to phase separation or "blooming" on the surface.
Comparative Assessment
The following table contrasts MIHP with its parent anhydride and the full diester plasticizer.
Feature
MIHP (The Mono-Ester)
DIHP (The Di-Ester)
Phthalic Anhydride (PA)
Primary Role
Reactive Additive / Adhesion Promoter
Primary Plasticizer
Curing Agent / Monomer
Reactivity
High (Acid-Base, Esterification)
Inert (Physical spacer)
Very High (Ring opening)
Water Solubility
Moderate (pH dependent)
Negligible (<0.1 mg/L)
Hydrolyzes to acid
Thermal Behavior
Decomposes to PA + Alcohol (>160°C)
Stable up to ~250°C
Sublimes / Melts (131°C)
Migration Risk
High (pH sensitive leaching)
Low (Molecular weight controlled)
N/A (Reacts)
Toxicity Profile
Moderate (Metabolite)
Low (Bound in matrix)
High (Sensitizer)
Experimental Protocols
Protocol A: Thermal Reversion Analysis (TGA/DSC)
Objective: Determine the maximum processing temperature before MIHP reverts to phthalic anhydride, causing foaming (alcohol vapor) and brittleness.
Methodology:
Instrument: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS).
Sample Prep: Mix MIHP (5 wt%) into a chemically inert carrier (e.g., silica) to simulate dispersion.
Ramp: Heat from 25°C to 300°C at 10°C/min under
.
Detection: Monitor weight loss step at ~150-180°C.
Validation: Track MS signals for m/z 148 (Phthalic Anhydride) and m/z 116 (Isoheptyl alcohol fragment).
Pass Criteria: No significant mass loss (<2%) below 150°C.
Protocol B: Migration & Leaching Test (ASTM D1239 Modified)
Objective: Compare leaching rates of MIHP vs. DIHP in aqueous environments (critical for medical tubing or food contact).
Film Preparation: Solvent cast PVC films containing 30 phr of plasticizer (Pure DIHP vs. 95:5 DIHP:MIHP blend).
Incubation: 37°C for 72 hours with gentle agitation.
Quantification: Analyze supernatant via HPLC-UV (254 nm).
Stationary Phase: C18 Column.
Mobile Phase: Acetonitrile/Water (Gradient).
Calculation:
Mechanistic Visualization
The following diagram illustrates the dual pathway of MIHP in polymer systems: its utility in curing versus its detrimental pathway in thermal degradation.
Caption: Figure 1: Bifurcated pathway of MIHP showing thermal instability (red) vs. functional curing utility (green).
Expert Recommendations
Processing Window: Strictly maintain processing temperatures below 150°C when using MIHP as a functional additive. Above this threshold, it will dehydrate back to phthalic anhydride, creating voids (bubbles) from the released alcohol and potentially scorching the polymer.
Neutralization: If used in aqueous dispersions (e.g., latex paints), the free acid group must be neutralized with an amine (e.g., dimethylethanolamine) to prevent coagulation and improve water solubility.
Storage: MIHP is hygroscopic compared to diesters. Store in sealed containers with desiccants to prevent hydrolysis-induced auto-acceleration.
References
Polymer Degradation Mechanisms: Thermal decomposition products of phthalates with poly(vinyl chloride). ResearchGate. Retrieved from [Link]
Phthalate Chemistry: Phthalic anhydride: a valuable substrate in organic transformations. Royal Society of Chemistry. Retrieved from [Link]
Toxicity & Metabolism: Comparative in Vivo Hepatic Effects of Di-Isononyl Phthalate (DINP) and Mono-isoheptyl phthalate. Oxford Academic / Toxicological Sciences. Retrieved from [Link]
Chemical Properties: Benzoic acid, 2-(methoxycarbonyl)- (Analogous structure properties). PubChem.[1][2] Retrieved from [Link]
Comparative Guide: Benzoic Acid Derivatives in High-Fidelity Organic Synthesis
Executive Summary: The Benzoyl Pharmacophore Benzoic acid derivatives are not merely passive substrates; they are tunable platforms for two of the most critical transformations in drug discovery: Nucleophilic Acyl Substi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Benzoyl Pharmacophore
Benzoic acid derivatives are not merely passive substrates; they are tunable platforms for two of the most critical transformations in drug discovery: Nucleophilic Acyl Substitution (Amidation/Esterification) and Transition-Metal Catalyzed Cross-Coupling .
This guide moves beyond textbook definitions to strictly compare the performance of activation strategies. We analyze the trade-offs between the "Old Guard" (Acyl Chlorides), the "Peptide Standards" (HATU/HBTU), and "Green Modernizers" (T3P), alongside emerging decarboxylative technologies.
The conversion of a benzoic acid core to a benzamide or benzoate ester is the most common reaction in medicinal chemistry. However, the choice of activating agent dictates yield, purity, and safety.
Performance Matrix: Activation Agents
The following table synthesizes data on yield, safety, and atom economy for the coupling of p-substituted benzoic acids with sterically hindered amines (e.g., tert-butylamine).
Mechanistic Insight: Why T3P Outperforms in Process Chemistry
While HATU is the gold standard for small-scale discovery due to its raw power, T3P (Propylphosphonic anhydride) has emerged as the superior reagent for scale-up.
Causality: T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward water. This allows the use of hydrous solvents (e.g., EtOAc/Water) and eliminates the need for dry conditions, a massive advantage over hydrolytically unstable benzoyl chlorides.
Safety: Unlike HATU, which poses explosion risks upon heating or friction, T3P is thermally stable.
Visualization: Activation Pathways
The diagram below maps the divergent pathways for benzoic acid activation, highlighting the intermediates that dictate selectivity.
Caption: Comparative activation pathways showing the trade-off between reactivity (Red) and process control/green chemistry (Green).
Comparative Module B: Cross-Coupling Strategies
Beyond the carbonyl, benzoic acid derivatives are precursors for biaryl synthesis. The traditional Suzuki-Miyaura coupling uses aryl halides, but modern Decarboxylative and Decarbonylative methods allow the use of the carboxylic acid itself (or its chloride) as a pseudohalide.
Method Selection Guide
Reaction Type
Substrate
Coupling Partner
Catalyst System
Advantage
Limitation
Traditional Suzuki
Halobenzoic Acid
Boronic Acid
Pd(PPh3)4
Robust, predictable.
Requires pre-functionalization (Halogenation).
Decarboxylative
Benzoic Acid
Aryl Halide
Pd/Ag or Pd/Cu
Uses abundant acids directly.
High temp (>120°C) often required; limited scope.
Decarbonylative
Benzoyl Chloride
Boronic Acid
Pd(OAc)2 / Phosphine
Redox-neutral; high atom economy.
Loss of Carbonyl (CO extrusion).
Electronic Effects on Catalyst Turnover
Electron-Withdrawing Groups (EWG): Substituents like -NO2 or -CF3 on the benzoic acid core generally accelerate decarboxylative coupling by stabilizing the transition state of the decarboxylation step.
Electron-Donating Groups (EDG): Groups like -OMe can deactivate the ring toward oxidative addition in decarbonylative pathways, often requiring electron-rich ligands (e.g., bulky phosphines) to facilitate the cycle.
Experimental Protocols
These protocols are designed to be self-validating. If the visual cues (color change, precipitate) do not occur, stop and check reagent quality.
Protocol A: High-Fidelity Amidation using T3P (Green Method)
Target: Synthesis of N-Benzyl-4-nitrobenzamide.
Rationale: T3P is selected to demonstrate clean workup without column chromatography.
Setup: To a 50 mL round-bottom flask, add 4-nitrobenzoic acid (1.0 equiv, 5.0 mmol) and Ethyl Acetate (15 mL).
Base Addition: Add Pyridine or DIPEA (2.5 equiv). Observation: The solution should remain clear.
Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C. Stir for 10 minutes.
Coupling: Add Benzylamine (1.1 equiv). Remove ice bath and stir at 25°C for 2 hours.
Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of acid (Rf ~0.1) and appearance of amide (Rf ~0.5).
Workup (The "T3P Advantage"):
Add water (10 mL). Separate layers.
Wash organic layer with 1M HCl (removes pyridine/amine), then sat. NaHCO3 (removes unreacted acid/T3P byproducts).
Dry over MgSO4 and concentrate.
Validation: Product should be a crystalline solid. Yield typically >90%.
Protocol B: Decarbonylative Suzuki Coupling
Target: Synthesis of 4-Methylbiphenyl from 4-Methylbenzoyl chloride.
Rationale: Demonstrates the use of acid chlorides as aryl electrophiles (loss of CO).
Reagents: Charge a vial with 4-Methylbenzoyl chloride (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), and Na2CO3 (2.0 equiv).
Solvent: Add Toluene (anhydrous).
Reaction: Heat to 100°C for 12 hours under Argon.
Note: Gas evolution (CO) will be observed. Ensure proper venting.
Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via silica flash chromatography.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. [Link]
Gooßen, L. J., & Rodríguez, N. (2008).[5] Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
McKnelly, K. J., et al. (2020).[2] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry. [Link]
Szostak, M., et al. (2017). Decarbonylative Cross-Couplings of Esters and Amides. Accounts of Chemical Research. [Link]
Personal Protective Equipment (PPE) & Handling Guide: 2-(5-Methylhexoxycarbonyl)benzoic acid
Executive Safety Summary 2-(5-Methylhexoxycarbonyl)benzoic acid (Synonym: Mono-isoheptyl phthalate) represents a specific class of phthalic acid monoesters.[1] Unlike neutral diesters (e.g., DEHP), this compound possesse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-(5-Methylhexoxycarbonyl)benzoic acid (Synonym: Mono-isoheptyl phthalate) represents a specific class of phthalic acid monoesters.[1] Unlike neutral diesters (e.g., DEHP), this compound possesses a free carboxylic acid group, rendering it both an organic acid and a lipophilic agent .
Critical Hazard Profile:
Chemical Nature: Amphiphilic (Lipophilic alkyl chain + Hydrophilic acid group).[1] This facilitates rapid dermal absorption.[1]
Primary Risks: Severe eye irritation (Acidic), Skin irritation, and Potential Reproductive Toxicity (Class effect of phthalate monoesters).[1]
Operational Directive: Handle as a Category 2 Skin/Eye Irritant and Suspected Reproductive Toxin .[1]
Risk Assessment & PPE Selection Strategy
Rationalizing the choice of protection based on molecular interaction.[1]
The selection of PPE for this compound is governed by its ability to permeate standard laboratory materials and its acidic functionality.[1]
Hand Protection: The Permeation Barrier
Do not use Latex. Phthalate esters and organic acids degrade natural rubber latex, leading to rapid breakthrough.
PPE Component
Specification
Scientific Rationale
Primary Glove
Nitrile (High-Grade) Thickness: 0.11 mm (4-5 mil)
Nitrile offers superior resistance to organic acids and phthalate plasticizers compared to latex.[1]
Secondary Glove
Nitrile (Long-cuff) Thickness: 0.15 mm (6 mil)
Double-gloving is mandatory for synthesis or neat handling.[1] The outer glove acts as a sacrificial layer against splashes.[1]
Contraindication: Safety glasses with side shields are insufficient for handling the neat acid.[1] The corrosive potential of the free carboxylic acid group requires a complete seal against vapors and micro-splashes.[1]
High-Volume Handling (>10g): Add a Face Shield over goggles to protect facial skin from acidic burns.[1]
Respiratory & Body Protection[1]
Inhalation: Handle exclusively in a Chemical Fume Hood .[1] If weighing powders outside a hood, use a P100/N95 Particulate Respirator .[1]
Body: Chemical-resistant lab coat (Poly-cotton blend is acceptable for minor amounts; Tyvek® apron recommended for bulk handling).[1]
Operational Workflow: The "Safe-Cycle"
This self-validating workflow ensures that PPE integrity is checked before, during, and after the experiment.[1]
Figure 1: The "Safe-Cycle" workflow emphasizes the Inflation Test (Step 2) as a critical stop-point to prevent exposure through micro-defects in manufacturing.
Step-by-Step Handling Protocols
Pre-Operational Check (The "Inflation Test")
Before handling 2-(5-Methylhexoxycarbonyl)benzoic acid, validate your glove integrity:
Traps air inside the glove by rolling the cuff.[1]
Squeeze the inflated glove.[1] If it deflates, discard it.
Why? Organic acids cause chemical burns through invisible pinholes.[1] This step eliminates mechanical failure risks [1].[1]
Handling & Synthesis[1]
Engineering Control: Place all balances and reaction vessels inside a certified fume hood.
Weighing: If the substance is a solid/powder, use an anti-static gun to prevent dispersal.[1] Phthalate monoesters can be "sticky" or electrostatic.[1]
Solvent Interaction: If dissolving in organic solvents (DCM, Ethyl Acetate), be aware that the solvent acts as a vehicle carrier , increasing the rate of skin absorption if a spill occurs.
Emergency Response (Spill/Exposure)
Scenario
Immediate Action
Secondary Action
Skin Contact
Wash immediately with soap and lukewarm water for 15 mins.[1]
Do not use organic solvents (ethanol) to wash skin; this drives the chemical deeper.[1]